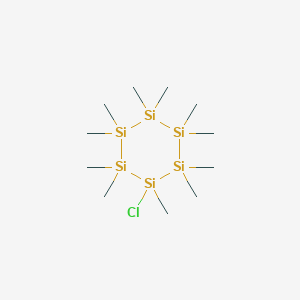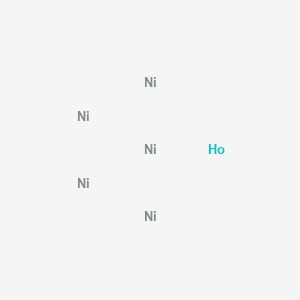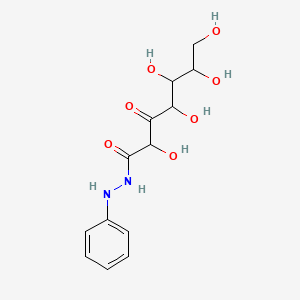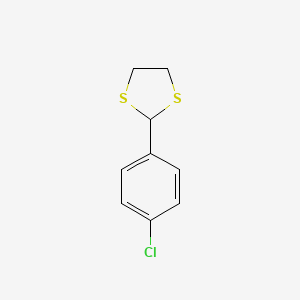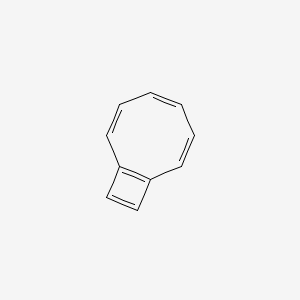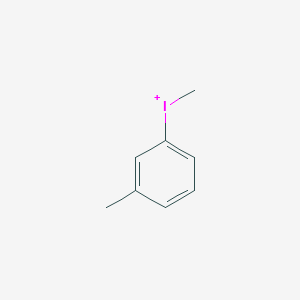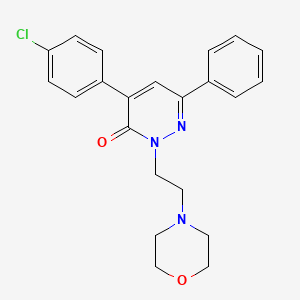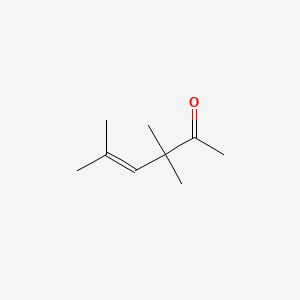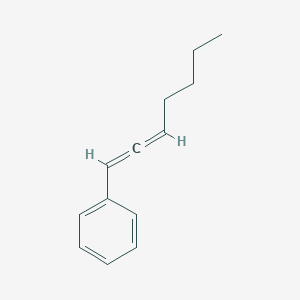
1,2-Heptadienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Heptadienylbenzene is an organic compound with the molecular formula C₁₃H₁₆ It is a derivative of benzene, characterized by the presence of a heptadienyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Heptadienylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with heptadienyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction can be represented as follows:
C6H5CH2Cl+CH2=CH−CH=CH−CH2MgBr→C6H5CH2CH=CH−CH=CH2+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Heptadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in the formation of heptanylbenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Heptanylbenzene.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Heptadienylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Heptadienylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The heptadienyl group can participate in conjugation, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Heptadienylbenzene: Similar structure but with different positioning of double bonds.
1,2-Hexadienylbenzene: Shorter carbon chain with similar reactivity.
1,2-Octadienylbenzene: Longer carbon chain with similar reactivity.
Uniqueness
1,2-Heptadienylbenzene is unique due to its specific arrangement of double bonds and the heptadienyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications and research.
Propiedades
Número CAS |
13633-28-8 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-6,8-12H,2-4H2,1H3 |
Clave InChI |
QQVBUZSBTXMEAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


